molecular formula C9H9NO3 B1365103 Methyl 3-oxo-3-(pyridin-4-yl)propanoate CAS No. 829-45-8

Methyl 3-oxo-3-(pyridin-4-yl)propanoate

Cat. No.: B1365103
CAS No.: 829-45-8
M. Wt: 179.17 g/mol
InChI Key: KJDIWFXVVDOKCM-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Overview

Methyl 3-oxo-3-(pyridin-4-yl)propanoate possesses the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 829-45-8 and is catalogued in the PubChem database as compound identification number 10241380. The International Union of Pure and Applied Chemistry designation for this compound is methyl 3-oxo-3-pyridin-4-ylpropanoate, reflecting its systematic nomenclature based on the propanoate backbone with the ketone functionality at the third carbon position.

The structural architecture of this compound features a pyridine ring attached to the carbonyl carbon of a β-keto ester system. The Simplified Molecular Input Line Entry System representation is COC(=O)CC(=O)C1=CC=NC=C1, which clearly delineates the connectivity between the methyl ester group, the ketone functionality, and the pyridine substituent. The International Chemical Identifier string InChI=1S/C9H9NO3/c1-13-9(12)6-8(11)7-2-4-10-5-3-7/h2-5H,6H2,1H3 provides a complete description of the molecular structure and connectivity.

The compound exists as a solid at room temperature with a melting point range of 72-78 degrees Celsius. Physical property measurements indicate a density of 1.2 grams per cubic centimeter and a refractive index of 1.51. The topological polar surface area has been calculated as 56.26 Ångströms squared, indicating moderate polarity that influences its solubility characteristics and biological activity.

Table 1: Fundamental Chemical Properties of this compound

Property Value Source
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Chemical Abstracts Service Number 829-45-8
PubChem Compound Identification 10241380
Melting Point 72-78°C
Density 1.2 g/cm³
Refractive Index 1.51
Topological Polar Surface Area 56.26 Ų

Historical Context in Organic Chemistry Literature

The development of this compound emerged from broader research into β-keto ester synthesis methodologies that have evolved significantly over the past several decades. Traditional approaches to β-keto ester formation relied heavily on Claisen condensation reactions and related transformations, but these methods often suffered from limitations in substrate scope and yields, particularly when dealing with heterocyclic systems. The historical progression toward more efficient synthetic methodologies has been driven by the need for reliable access to β-keto esters as intermediates for pharmaceutical and agrochemical applications.

Research into pyridine-containing β-keto esters gained momentum as synthetic chemists recognized the unique reactivity patterns conferred by the electron-withdrawing pyridine ring system. The nitrogen atom in the pyridine ring significantly influences the electronic properties of the adjacent carbonyl group, making these compounds particularly reactive toward nucleophilic attack and subsequent cyclization reactions. This electronic activation has proven crucial for the synthesis of complex heterocyclic structures, including pyrazolones and related pharmaceutical intermediates.

The specific synthesis of this compound and related compounds has been documented in organic chemistry literature as part of broader studies investigating alternative synthetic routes to β-keto esters. One significant advancement came through the development of methods using ethyl chloroformate as a carbonylating agent in the presence of appropriate bases. This approach offered advantages over traditional carbonate-based methods by providing shorter reaction times, improved yields, and better functional group tolerance.

The compound has also gained attention in the context of pyrazolone synthesis, where β-keto esters serve as crucial starting materials for reaction with hydrazine derivatives. The electron-withdrawing effect of the pyridine ring enhances the electrophilicity of the carbonyl carbon, facilitating these condensation reactions and leading to improved yields of the desired heterocyclic products. This reactivity pattern has made this compound a valuable synthetic intermediate in medicinal chemistry applications.

Significance in β-Keto Ester Research

This compound occupies a prominent position in contemporary β-keto ester research due to its exceptional versatility as a synthetic intermediate and its unique reactivity profile. The compound serves as a key building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, where the pyridine moiety contributes to favorable pharmacological properties. Research has demonstrated that this compound can undergo multiple types of chemical transformations, including oxidation to form corresponding carboxylic acids, reduction to yield alcohol derivatives, and substitution reactions where the ester group can be replaced with other functional groups.

The significance of this compound extends to agrochemical development, where it functions as an important intermediate in the formulation of pesticides and herbicides. The combination of the β-keto ester functionality with the pyridine ring creates a molecular scaffold that enhances the efficacy of these agricultural chemicals while potentially improving their environmental profiles. The electron-withdrawing nature of the pyridine substituent influences the compound's reactivity toward biological targets, making it a valuable component in the design of more effective crop protection agents.

In biological research applications, this compound has proven useful for studying enzyme interactions and metabolic pathways. The compound's ability to serve as a substrate or inhibitor for various enzymes provides insights into drug metabolism and the development of more effective therapeutic agents. Research into the compound's interactions with specific molecular targets has revealed its potential for disrupting cellular processes through targeted biological mechanisms, particularly in cancer research where it has shown promising anticancer activity against various cell lines.

Table 2: Research Applications and Significance

Application Area Specific Use Research Significance Source
Pharmaceutical Synthesis Neurological disorder drug intermediates Key building block for complex molecules
Agrochemical Development Pesticide and herbicide formulation Enhanced efficacy and environmental profiles
Biological Studies Enzyme interaction research Insights into drug metabolism pathways
Material Science Novel polymer creation Advancement in nanotechnology applications
Cancer Research Anticancer agent development Promising activity against multiple cell lines

The compound's role in material science research represents an emerging area of investigation, where this compound is being explored for the creation of novel polymers and materials with applications in nanotechnology. The unique electronic properties imparted by the pyridine ring system, combined with the reactive β-keto ester functionality, provide opportunities for developing materials with tailored properties for specific technological applications.

Properties

IUPAC Name

methyl 3-oxo-3-pyridin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)6-8(11)7-2-4-10-5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDIWFXVVDOKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437141
Record name Methyl 3-oxo-3-(pyridin-4-yl)propanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

829-45-8
Record name Methyl 3-oxo-3-(pyridin-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-oxo-3-(pyridin-4-yl)propanoate
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Scientific Research Applications

Synthesis of Pharmaceuticals

Methyl 3-oxo-3-(pyridin-4-yl)propanoate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to participate in reactions that lead to the formation of compounds targeting neurological disorders and other medical conditions. For instance, it has been utilized in the development of drugs aimed at treating Alzheimer’s disease due to its potential to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .

Development of Agrochemicals

The compound is also employed in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. Its ability to improve crop yields makes it valuable in agricultural research. Studies have demonstrated that derivatives of this compound can exhibit significant biological activity against pests, thereby contributing to sustainable agricultural practices .

Research in Organic Chemistry

In organic synthesis, this compound is a versatile reagent facilitating the development of new chemical entities. It participates in various chemical reactions, including oxidation, reduction, and substitution, which are essential for creating complex organic molecules .

Biological Studies

This compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its role as a substrate for enzymes allows researchers to gain insights into drug metabolism and the biochemical processes involved in disease mechanisms .

Material Science

This compound is explored for its potential in creating novel polymers and materials. The compound's unique properties contribute to advancements in nanotechnology and material engineering, where it can be used as a building block for new materials with specific functionalities .

Antitubercular Activity

A study highlighted compounds structurally related to this compound that exhibited anti-tubercular activity against Mycobacterium tuberculosis. This underscores the potential for developing new treatments for tuberculosis based on this scaffold .

Structure-Activity Relationship (SAR)

Research on structure-activity relationships has shown that modifications on the pyridine ring can significantly affect the biological activity of derivatives of this compound. For example, varying substituents can enhance potency against specific targets, indicating the importance of careful design in drug development .

Comparison with Similar Compounds

Key Properties :

  • Physical State : White to orange crystalline powder .
  • Melting Point : 55–59°C .
  • Boiling Point : 169°C .
  • Spectral Data :
    • ¹³C NMR (CDCl₃) : 210.8 ppm (C=O ketone), 33.8 ppm (CH₂ adjacent to ester), 14.0 ppm (ester CH₃) .
    • FTIR : Strong absorption at 1698 cm⁻¹ (C=O stretch) .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Position Ester Group Molecular Weight CAS Number Key Applications
Methyl 3-oxo-3-(pyridin-4-yl)propanoate C₁₀H₁₁NO₃ Pyridin-4-yl Methyl 193.20 829-45-8 Triazolopyrimidine synthesis , Pharmacological intermediates
Ethyl 3-oxo-3-(pyridin-4-yl)propanoate C₁₀H₁₁NO₃ Pyridin-4-yl Ethyl 193.20 26377-17-3 Anti-tubercular agent precursors , Base pairing studies
Methyl 3-oxo-3-(pyridin-2-yl)propanoate C₁₀H₁₁NO₃ Pyridin-2-yl Methyl 193.20 75418-74-5 Visible-light-mediated C–H functionalization
Ethyl 3-oxo-3-(2-pyridyl)propanoate C₁₀H₁₁NO₃ Pyridin-2-yl Ethyl 193.20 N/A Pyrimidine synthesis
Methyl 3-(4-methylpyrimidin-5-yl)-3-oxopropanoate C₉H₁₀N₂O₃ Pyrimidin-5-yl Methyl 194.19 N/A Drug discovery intermediates

Substituent Position Effects

  • Pyridin-4-yl vs. Pyridin-2-yl: The para-substituted pyridin-4-yl group (as in the target compound) enhances electronic conjugation with the β-ketoester moiety, improving stability and reactivity in cyclocondensation reactions (e.g., triazolopyrimidine synthesis at 110°C with 54% yield ). Pyridin-2-yl derivatives (e.g., Methyl 3-oxo-3-(pyridin-2-yl)propanoate) exhibit steric hindrance due to the ortho-substitution, reducing reactivity in analogous reactions .

Ester Group Influence

  • Methyl vs. Ethyl Esters: Methyl esters (e.g., target compound) generally offer higher electrophilicity at the β-keto position, favoring nucleophilic attacks in heterocycle formation . Ethyl esters (e.g., Ethyl 3-oxo-3-(pyridin-4-yl)propanoate) provide better solubility in non-polar solvents, useful in base-pairing studies with nucleic acid analogs .

Pharmacological Relevance

  • The target compound’s pyridin-4-yl group is critical in anti-tubercular agents, where it enhances binding to mycobacterial enzymes .
  • Trifluoromethyl-substituted analogs (e.g., derivatives in EP 4 374 877 A2) show improved pharmacokinetic profiles due to increased lipophilicity and metabolic stability .

Notes

Substituent Position Matters : Pyridin-4-yl derivatives generally outperform pyridin-2-yl analogs in cyclocondensation reactions due to reduced steric effects .

Ester Flexibility : Ethyl esters are preferable for solubility-driven applications, while methyl esters optimize reaction kinetics .

Pharmacological Potential: Trifluoromethyl or morpholinyl modifications (e.g., ) significantly enhance bioactivity and patentability .

Biological Activity

Methyl 3-oxo-3-(pyridin-4-yl)propanoate, also known by its CAS number 829-45-8, is a compound that has garnered attention in various fields of biological and pharmaceutical research. This article delves into its biological activity, applications, and relevant case studies.

This compound has the molecular formula C9H9NO3C_9H_9NO_3 and a molecular weight of 179.17 g/mol. It is characterized by a pyridine ring, which is known for its diverse biological activities.

Biological Applications

1. Pharmaceutical Intermediary:
this compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its role in drug development is significant due to its ability to modify biological pathways effectively .

2. Agrochemical Development:
This compound is also utilized in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides, which contributes to improved crop yields .

3. Enzyme Interaction Studies:
In biological research, it is employed to study enzyme interactions and metabolic pathways. This provides insights into drug metabolism and potential therapeutic effects .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antidiabetic Compounds derived from similar structures have shown potential in reducing blood glucose levels .
Antimicrobial Related compounds exhibit antimicrobial properties, although specific data on this compound is limited .
Antitumor Activity Some derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential antitumor activity .

Case Studies and Research Findings

Case Study 1: Synthesis and Evaluation
A study focused on the synthesis of pyridine derivatives highlighted the effectiveness of this compound as a precursor for developing bioactive molecules. The study reported high yields in reactions involving this compound, emphasizing its utility in creating pharmacologically relevant structures .

Case Study 2: Enzyme Inhibition
Research has indicated that derivatives related to this compound act as inhibitors for specific enzymes involved in metabolic pathways. This suggests that the compound may have applications in treating metabolic disorders .

The precise mechanism through which this compound exerts its biological effects remains an area of active investigation. However, it is hypothesized that the compound interacts with various receptors and enzymes due to its structural characteristics, facilitating changes in metabolic processes or cellular signaling pathways.

Safety and Toxicity

Safety data indicates that this compound should be handled with care due to its chemical properties. Comprehensive safety data sheets (SDS) provide guidelines for safe handling and disposal .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-oxo-3-(pyridin-4-yl)propanoate, and how do yields vary between methods?

The compound can be synthesized via two primary routes:

  • Route 1 : Reaction of ethyl isonicotinoylacetate with methanol under alkaline conditions, achieving a yield of ~86% .
  • Route 2 : Direct condensation of isonicotinic acid derivatives with β-keto esters, yielding ~42% . Yield discrepancies arise from side reactions (e.g., ester hydrolysis or pyridine ring instability under acidic/basic conditions). Optimize by controlling pH (neutral to mild alkaline) and using anhydrous solvents to minimize hydrolysis .

Q. Which analytical techniques are recommended for characterizing this compound?

  • LCMS : Confirms molecular weight (e.g., observed m/z 193 [M+H]+) .
  • HPLC : Retention time (e.g., 0.29 minutes under SQD-FA50 conditions) ensures purity .
  • FT-IR : Key peaks include C=O stretch (~1702 cm⁻¹) and pyridyl C=N/C=C (~1610–1529 cm⁻¹) .

Q. What are the critical safety considerations for handling this compound?

  • Respiratory protection : Use NIOSH-approved P95 respirators for dust/particulates; OV/AG/P99 filters for vapor exposure .
  • Chemical stability : Stable under inert storage (dry, 2–8°C), but decomposes under strong acids/bases. Avoid water contact to prevent ester hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in scaled-up synthesis?

  • Solvent selection : Use methanol or ethyl acetate to enhance solubility and reduce byproducts .
  • Catalysis : Employ piperidine (0–5°C) to accelerate condensation while suppressing side reactions .
  • Workup : Acidify to pH 3 post-reaction to precipitate the product, improving recovery (e.g., 91% yield in patent-derived protocols) .

Q. Table 1. Comparative Synthesis Routes

MethodReagents/ConditionsYieldKey AdvantageReference
Alkaline condensationNaOH (10 N), methanol, RT86%High yield, short reaction
Acidic esterificationHCl, ethyl acetate, reflux42%Low-cost starting materials
Patent-derived hydrolysisNaOH, HCl, hexane/EtOAc91%Scalable, high purity

Q. Table 2. Key Spectral Data

TechniqueParameterValueReference
LCMSm/z [M+H]+193
FT-IRC=O stretch1702 cm⁻¹
HPLCRetention time (SQD-FA50)0.29 minutes

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